2-Methoxy-5-nitrobenzaldehyde
Overview
Description
2-Methoxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 . It is a very pale yellow to reddish-yellow crystal or powder .
Synthesis Analysis
The synthesis of this compound involves the nitration of vanillin . The haloanilines used for the synthesis of Schiff bases are synthesized by known literature methods . The nitrovaniline is reactive towards amine, forming 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7NO4/c1-13-8-3-2-7 (9 (11)12)4-6 (8)5-10/h2-5H,1H3 . The InChI key is YWVSKFXYEWMHEO-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can be used to synthesize a novel class of cis-locked combretastatins named combretabenzodiazepines which shows cytotoxic and antitubulin activity.Physical And Chemical Properties Analysis
This compound has a melting point of 89-92°C . Its boiling point is predicted to be 336.7±27.0°C . The density is predicted to be 1.322±0.06 g/cm3 . It is stored under inert gas at room temperature .Scientific Research Applications
Synthesis of Complex Compounds
2-Methoxy-5-nitrobenzaldehyde serves as a key precursor in the synthesis of various complex compounds. For example, it is converted into amines and further reacts to form phthalazines, which are potential precursors to DNA intercalators (Tsoungas & Searcey, 2001). Additionally, it undergoes the Knoevenagel reaction with malonic acid, leading to a series of derivatives with significant antibacterial activity (Havaldar, Bhise, & Burudkar, 2004).
Photobiological Studies
In photobiological research, substituted 2-nitrobenzaldehydes, including this compound, have been studied for their deprotonation yields, pKa, and decay rates of aci-nitro intermediates. These studies are crucial for understanding the behavior of photoactivatable caged proton compounds (Abbruzzetti, Carcelli, Rogolino, & Viappiani, 2003).
Catalysis and Chemical Reactions
The compound is used in studies focusing on catalysis and chemical reactions. For instance, its role in the selective oxidation of benzyl alcohol derivatives under photocatalytic conditions has been evaluated, demonstrating its potential in altering reaction rates and product selectivities (Marotta et al., 2013).
Vibrational Spectroscopy
This compound is also a subject of study in vibrational spectroscopy. Investigations into its structure and vibrational frequencies using density functional theory provide insights into its molecular behavior (Krishnakumar & Balachandran, 2006).
Polymorphism Studies
The compound is used in studies of polymorphism, where different forms of a chemical compound in solid states are analyzed. Such research is important in materials science and pharmaceuticals (Wishkerman, Bernstein, & Stephens, 2006).
Safety and Hazards
2-Methoxy-5-nitrobenzaldehyde is a hazardous substance. It has the signal word ‘Warning’ and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
2-methoxy-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVSKFXYEWMHEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067041 | |
Record name | Benzaldehyde, 2-methoxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25016-02-8 | |
Record name | 2-Methoxy-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25016-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-methoxy-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025016028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2-methoxy-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2-methoxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitro-o-anisaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Methoxy-5-nitrobenzaldehyde formed in the context of this research?
A1: The research paper describes the synthesis and photochemical study of various (E)-alkenyl derivatives. Specifically, it was observed that the photodegradation of 2-(E)-alkenyl-4-nitroanisole derivatives, particularly compound 3e, led to the formation of this compound []. This suggests that the compound is generated via a photo-induced oxidative cleavage of the exocyclic double bond present in the parent compound.
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